molecular formula C51H64N12O12S2 B1671085 Echinomycin CAS No. 512-64-1

Echinomycin

Numéro de catalogue B1671085
Numéro CAS: 512-64-1
Poids moléculaire: 1101.3 g/mol
Clé InChI: AUJXLBOHYWTPFV-VITLIGDRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Echinomycin is a peptide antibiotic. It is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha .


Synthesis Analysis

Echinomycin is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS). It is isolated from various bacteria such as Streptomyces lasalienis . The biosynthesis of echinomycin starts with molecule QC. L-tryptophan is the precursor for QC and its biosynthesis parallels the first stage of nikkomycin biosynthesis .


Molecular Structure Analysis

Echinomycin is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . The structure of Ecm16, a protein involved in echinomycin resistance, closely resembles that of UvrA, the DNA damage sensor component of the prokaryotic nucleotide excision repair system .


Chemical Reactions Analysis

Echinomycin interacts with DNA through three different interactions: Van der Waals forces, hydrogen bonding, and intercalation . The mechanism is proposed to proceed through two steps. Initially, Emc18 transfers the activated methyl group from SAM to one of the sulfur atoms in the disulfide bond. Secondly, deprotonation of the alpha proton to the tertiary sulfonium cation promotes the rearrangement for the formation of the thioacetal bond .


Physical And Chemical Properties Analysis

Echinomycin has a molar mass of 1101.26 g/mol . It is supplied as a lyophilized powder. For a 1 mM stock, reconstitute 1 mg of powder in 0.91 mL of DMSO . It is soluble in DMSO at 5 mg/mL .

Applications De Recherche Scientifique

1. Treatment of Chemoresistant Pancreatic Cancer

  • Application Summary : Echinomycin is being repurposed as an antibiotic encapsulated within a syndecan-1 actively targeted nanoparticle for the treatment of pancreatic cancer . This approach is being explored because pancreatic cancer is often resistant to apoptosis, and exploiting autophagic cell death could offer a new treatment approach .
  • Methods of Application : The tumor-specific uptake, biodistribution, efficacy of nanodelivered echinomycin, and mechanism of cell death were assessed in aggressive, metastatic models of pancreatic cancer .
  • Results : In these autophagic-dependent pancreatic cancer models, echinomycin treatment resulted in autophagic cell death noted by high levels of LC3 among other autophagy markers . Actively targeted nanodelivered echinomycin resulted in significant survival increases compared to Gemzar .

2. Inhibition of Hypoxia-Inducible Factor-1 DNA-Binding Activity

  • Application Summary : Echinomycin is a small-molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) DNA-binding activity . HIF-1 is a transcription factor that controls genes involved in glycolysis, angiogenesis, migration, and invasion, all of which are important for tumor progression and metastasis .
  • Methods of Application : The inhibition of HIF-1 DNA-binding activity by echinomycin was tested in a 96-well plate ELISA .
  • Results : Echinomycin inhibited binding of HIF-1α and HIF-1β proteins to a hypoxia-responsive element (HRE) sequence but not binding of the corresponding proteins to activator protein-1 (AP-1) or nuclear factor-κB (NF-κB) consensus sequences .

3. Combination Cancer Chemotherapy

  • Application Summary : Echinomycin is used in combination cancer chemotherapy to achieve a synergistic effect and reduce the toxicity of dosing with a single drug .

4. Treatment of Renal Cell Carcinoma

  • Application Summary : Echinomycin is being studied for the treatment of renal cell carcinoma . This is due to its ability to inhibit Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a crucial role in the progression of renal cell carcinoma .

5. Inhibition of Tumor Angiogenesis

  • Application Summary : Echinomycin has been found to inhibit tumor angiogenesis . This is due to its ability to inhibit the binding of HIF-1 to the vascular endothelial growth factor (VEGF) promoter, thereby inhibiting the expression of VEGF, a key factor in angiogenesis .
  • Methods of Application : The inhibition of tumor angiogenesis by echinomycin was tested in vitro and in vivo .
  • Results : Echinomycin was found to specifically inhibit the binding of HIF-1 to the VEGF promoter, thereby inhibiting the hypoxic induction of VEGF mRNA expression in U251 cells .

4. Treatment of Renal Cell Carcinoma

  • Application Summary : Echinomycin is being studied for the treatment of renal cell carcinoma . This is due to its ability to inhibit Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a crucial role in the progression of renal cell carcinoma .

5. Inhibition of Tumor Angiogenesis

  • Application Summary : Echinomycin has been found to inhibit tumor angiogenesis . This is due to its ability to inhibit the binding of HIF-1 to the vascular endothelial growth factor (VEGF) promoter, thereby inhibiting the expression of VEGF, a key factor in angiogenesis .
  • Methods of Application : The inhibition of tumor angiogenesis by echinomycin was tested in vitro and in vivo .
  • Results : Echinomycin was found to specifically inhibit the binding of HIF-1 to the VEGF promoter, thereby inhibiting the hypoxic induction of VEGF mRNA expression in U251 cells .

Safety And Hazards

Echinomycin should be handled with care. Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water .

Orientations Futures

Echinomycin has been repurposed for treatment of pancreatic cancer. Tumor-specific uptake, biodistribution, efficacy of nanodelivered echinomycin, and mechanism of cell death were assessed in aggressive, metastatic models of pancreatic cancer . The nanomaterial will provide a promising and broadly effective antifungal strategy and represent a potentially repositionable candidate for the treatment of fungal infections .

Propriétés

IUPAC Name

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXLBOHYWTPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5031266
Record name Echinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5031266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.
Record name ECHINOMYCIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Echinomycin

CAS RN

1403-88-9, 512-64-1
Record name Levomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Echinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5031266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Echinomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echinomycin
Reactant of Route 2
Echinomycin
Reactant of Route 3
Echinomycin
Reactant of Route 4
Echinomycin
Reactant of Route 5
Echinomycin
Reactant of Route 6
Echinomycin

Citations

For This Compound
5,420
Citations
MJ Waring - Pathologie-biologie, 1992 - europepmc.org
The story of echinomycin is of an antibiotic whose anti-cancer … Molecular models for echinomycin and its congeners are now well-… Echinomycin preferentially recognises sites in DNA …
Number of citations: 12 europepmc.org
M Sato, T Nakazawa, Y Tsunematsu, K Hotta… - Current opinion in …, 2013 - Elsevier
… Echinomycin is an antitumor antibiotic secondary metabolite isolated from streptomycetes, … The echinomycin biosynthetic pathway was successfully reconstituted in Escherichia coli. …
Number of citations: 52 www.sciencedirect.com
MM Van Dyke, PB Dervan - Science, 1984 - science.org
… that echinomycin has a binding site size of four base pairs. The strong binding sites for echinomycin … From an analysis of 15 echinomycin sites on 210 base pairs of DNA, key recognition …
Number of citations: 288 www.science.org
BJ Foster, K Clagett-Carr, DD Shoemaker… - Investigational new …, 1985 - Springer
Echinomycin is a quinoxaline antibiotic that was originally isolated from Streptomyces echinatus. Based on its antitumor activity against two ip implanted murine tumors, the B16 …
Number of citations: 67 link.springer.com
LPG Wakelin, MJ Waring - Biochemical Journal, 1976 - portlandpress.com
Echinomycin is a peptide antibiotic which … of echinomycin persists in CsCl gradients and the buoyant density of nicked bacteriophage PM2 DNA is decreased by 25 mg/ml. Echinomycin …
Number of citations: 209 portlandpress.com
D Kong, EJ Park, AG Stephen, M Calvani… - Cancer research, 2005 - AACR
The identification of small molecules that inhibit the sequence-specific binding of transcription factors to DNA is an attractive approach for regulation of gene expression. Hypoxia-…
Number of citations: 585 aacrjournals.org
X Zhen, T Gong, F Liu, PC Zhang, WQ Zhou, Y Li… - Marine drugs, 2015 - mdpi.com
… echinomycin, cyclic dipeptides, and esters [10]. Among these compounds, echinomycin, a … Our continued search for echinomycin analogues or other novel antibiotics from extracts of …
Number of citations: 37 www.mdpi.com
JV Formica, MJ Waring - Antimicrobial agents and chemotherapy, 1983 - Am Soc Microbiol
… produces only echinomycin (… of echinomycin were employed singly or in combination with nitrate in a chemically defined medium. Based on specific yield (micrograms of echinomycin …
Number of citations: 29 journals.asm.org
YB Kim, YH Kim, JY Park, SK Kim - Bioorganic & medicinal chemistry letters, 2004 - Elsevier
… activity than that of echinomycin. However echinomycin or such an analogue of echinomycin having a … In order to study the biological activity of echinomycin analogues, a series of new …
Number of citations: 345 www.sciencedirect.com
F Leng, JB Chaires, MJ Waring - Nucleic Acids Research, 2003 - academic.oup.com
… of the peptide antibiotic echinomycin with DNA. The new … For the association of echinomycin with DNA, we found ΔG = … direct molecular recognition between echinomycin and DNA, …
Number of citations: 111 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.